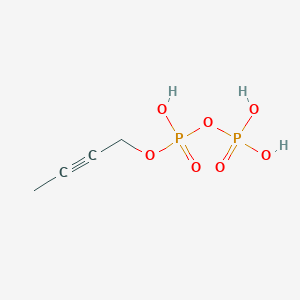
But-2-Yn-1-Yl Trihydrogen Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-1086, also known as diphosphoric acid 2-butyn-1-yl ester, is a chemical compound that functions as an inhibitor of the enzyme IspH. IspH is the last enzyme in the nonmevalonate pathway, which is crucial for the biosynthesis of isoprenoids in bacteria. This pathway is absent in humans, making IspH a promising target for developing antibiotics against bacterial pathogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BPH-1086 involves the preparation of diphosphoric acid 2-butyn-1-yl ester. The synthetic route typically includes the reaction of 2-butyn-1-ol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of BPH-1086 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BPH-1086 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BPH-1086 into its reduced forms.
Substitution: The ester group in BPH-1086 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with BPH-1086 under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BPH-1086 can yield corresponding carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
BPH-1086 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in inhibiting the IspH enzyme in bacterial pathogens.
Medicine: Potential use as an antibiotic due to its ability to target the nonmevalonate pathway in bacteria.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
BPH-1086 exerts its effects by inhibiting the IspH enzyme. The IspH enzyme, also known as LytB, is involved in the final step of the nonmevalonate pathway, which is essential for the biosynthesis of isoprenoids in bacteria. BPH-1086 binds to the active site of IspH, preventing the enzyme from catalyzing the conversion of its substrate. This inhibition disrupts the production of isoprenoids, leading to the death of bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosmidomycin: Another inhibitor of the nonmevalonate pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase.
Triclosan: Inhibits the enzyme enoyl-acyl carrier protein reductase in the fatty acid synthesis pathway of bacteria.
MurA-IN-2: Inhibits the enzyme MurA, which is involved in the synthesis of peptidoglycan in bacterial cell walls.
Uniqueness
BPH-1086 is unique in its specific inhibition of the IspH enzyme, which is not targeted by many other antibiotics. This specificity makes it a valuable tool for studying the nonmevalonate pathway and developing new antibiotics that can overcome resistance mechanisms in bacteria.
Propriétés
Formule moléculaire |
C4H8O7P2 |
|---|---|
Poids moléculaire |
230.05 g/mol |
Nom IUPAC |
but-2-ynyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7) |
Clé InChI |
MMKJTWNLJFDOFE-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

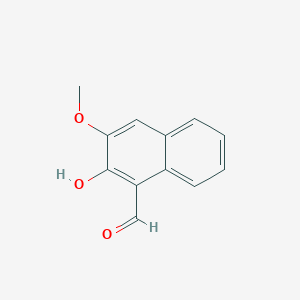
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)


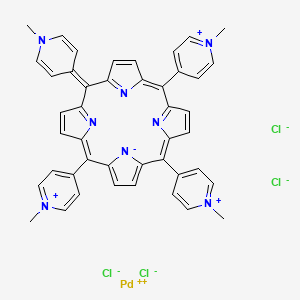
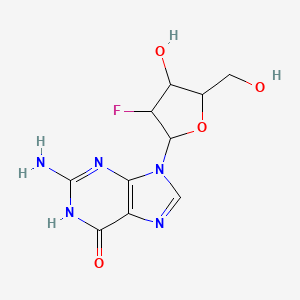
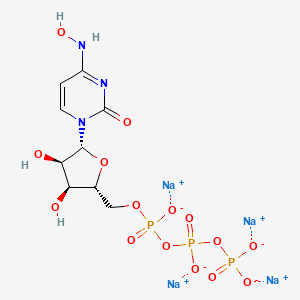


![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)

![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
